4-(3,3-DIMETHYL-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)-2-ETHOXYPHENYL BUTANOATE
Overview
Description
4-(3,3-DIMETHYL-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)-2-ETHOXYPHENYL BUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[a]acridine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-DIMETHYL-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)-2-ETHOXYPHENYL BUTANOATE typically involves a multi-step process. One common method includes the condensation of 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-DIMETHYL-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)-2-ETHOXYPHENYL BUTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3,3-DIMETHYL-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)-2-ETHOXYPHENYL BUTANOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(3,3-DIMETHYL-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)-2-ETHOXYPHENYL BUTANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 12-aryl-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
- 4-(10,10-dimethyl-8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)-2-methoxyphenyl carboxylate
Uniqueness
4-(3,3-DIMETHYL-1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)-2-ETHOXYPHENYL BUTANOATE stands out due to its specific structural features, such as the ethoxyphenyl and butyrate groups. These features may confer unique properties, such as enhanced biological activity or improved stability, compared to similar compounds.
Properties
IUPAC Name |
[4-(9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridin-12-yl)-2-ethoxyphenyl] butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO4/c1-5-9-27(34)36-25-15-13-20(16-26(25)35-6-2)28-29-21-11-8-7-10-19(21)12-14-22(29)32-23-17-31(3,4)18-24(33)30(23)28/h7-8,10-16,28,32H,5-6,9,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMSWWMSKHLBBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=CC=CC=C5C=C4)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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